

3-Benzoylacrylic acid molecular structure and formula

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Compound of Interest

Compound Name: 3-Benzoylacrylic acid

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An In-depth Technical Guide to **3-Benzoylacrylic Acid**

Introduction

3-Benzoylacrylic acid, systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is an organic compound with significant applications in research and development.^[1] Its unique molecular architecture, featuring a phenyl ketone, a carboxylic acid, and an unsaturated carbon chain, renders it a versatile intermediate in the synthesis of a wide array of chemical entities.^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

3-Benzoylacrylic acid is an α,β -unsaturated carboxylic acid.^[2] The presence of a conjugated system, which includes a benzene ring, a ketone carbonyl group, and an acrylic acid moiety, is a key determinant of its chemical reactivity.^[2] The trans (E) isomer is the most common and thermodynamically stable form.

The fundamental details of its chemical identity are as follows:

- Molecular Formula: $C_{10}H_8O_3$ ^{[2][3][4][5][6][7]}
- Molecular Weight: 176.17 g/mol ^{[2][3][4][6]}

- IUPAC Name: (E)-4-oxo-4-phenylbut-2-enoic acid[2][6]
- CAS Number: 583-06-2[1][3][4][5][6]
- Synonyms: β -Benzoylacrylic acid, 4-oxo-4-phenyl-2-butenic acid, trans-**3-Benzoylacrylic acid**[3][5][7]

Physicochemical Properties

The physical and chemical properties of **3-Benzoylacrylic acid** are summarized in the table below. It typically appears as a white to light yellow crystalline solid.[1][3]

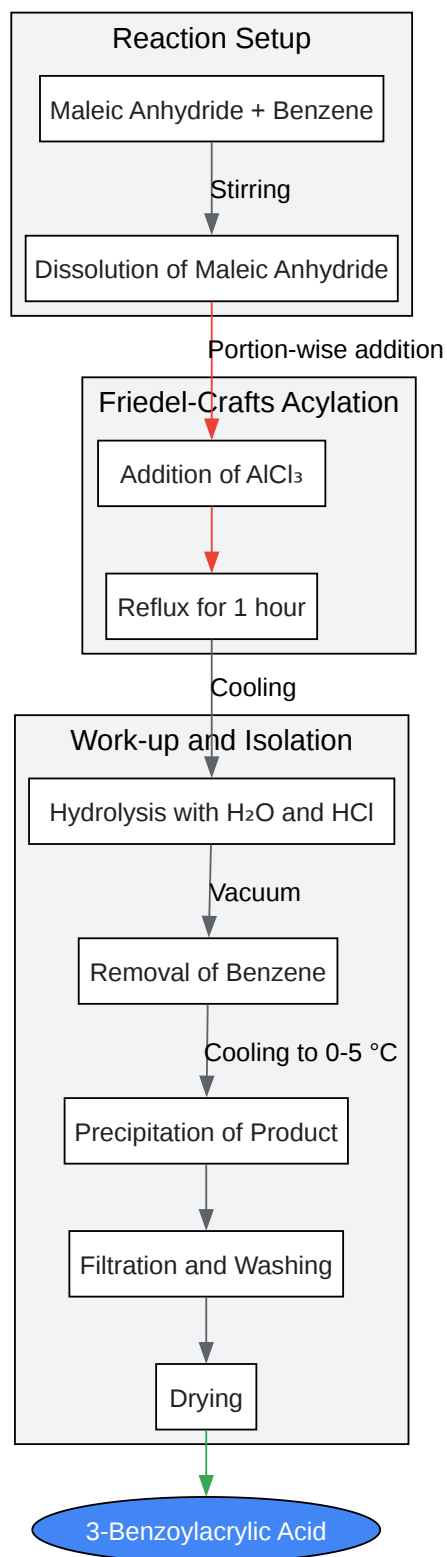
Property	Value	Reference(s)
Appearance	Yellow to yellow-brown crystalline needles or powder	[3]
Melting Point	94-97 °C	[3][4][8]
Boiling Point	333.9 °C at 760 mmHg	[3][4]
Density	1.238 g/cm ³	[3]
Flash Point	170 °C	[3][8]
Water Solubility	Insoluble	[1][8][9]
Solubility in Organics	Soluble in ethanol	[2]
pKa	3.43 ± 0.10 (Predicted)	[8][9]

Synthesis of 3-Benzoylacrylic Acid

A common and efficient method for the synthesis of **3-Benzoylacrylic acid** is the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[10][11]

The general workflow for this synthesis is depicted below:

Synthesis Workflow of 3-Benzoylacrylic Acid

[Click to download full resolution via product page](#)Synthesis Workflow of **3-Benzoylacrylic Acid**

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

The following protocol is a detailed method for the synthesis of **3-Benzoylacrylic acid**, adapted from established procedures.[\[11\]](#)

Materials:

- Maleic anhydride (34 g, 0.347 mol)
- Dry, thiophene-free benzene (175 g, 200 ml, 2.24 mol)
- Anhydrous aluminum chloride (100 g, 0.75 mol)
- Concentrated hydrochloric acid
- Water

Procedure:

- **Reaction Setup:** In a 1-L three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride in benzene with stirring.[\[11\]](#)
- **Catalyst Addition:** Once the maleic anhydride has dissolved, add anhydrous aluminum chloride in 6-8 portions. The rate of addition should be controlled to maintain a moderate reflux of benzene. This step typically takes about 20 minutes.[\[11\]](#)
- **Reflux:** After the addition of the catalyst is complete, heat the mixture under reflux on a steam bath with continuous stirring for 1 hour.[\[11\]](#)
- **Hydrolysis:** Cool the reaction flask in an ice bath. Hydrolyze the reaction mixture by the slow addition of 200 ml of water, followed by 50 ml of concentrated hydrochloric acid, while maintaining cooling and stirring.[\[11\]](#)
- **Isolation:** Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure (20-30 mm) at 50-60 °C.[\[11\]](#)

- **Precipitation and Filtration:** Transfer the molten residue to a beaker and allow it to stand at 0-5 °C for 1 hour to induce crystallization. Collect the resulting yellow solid by suction filtration. [\[11\]](#)
- **Washing and Drying:** Wash the solid with a cold solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, followed by a wash with 100 ml of cold water. Dry the product at 50 °C to yield light-yellow anhydrous β -benzoylacrylic acid.[\[11\]](#)

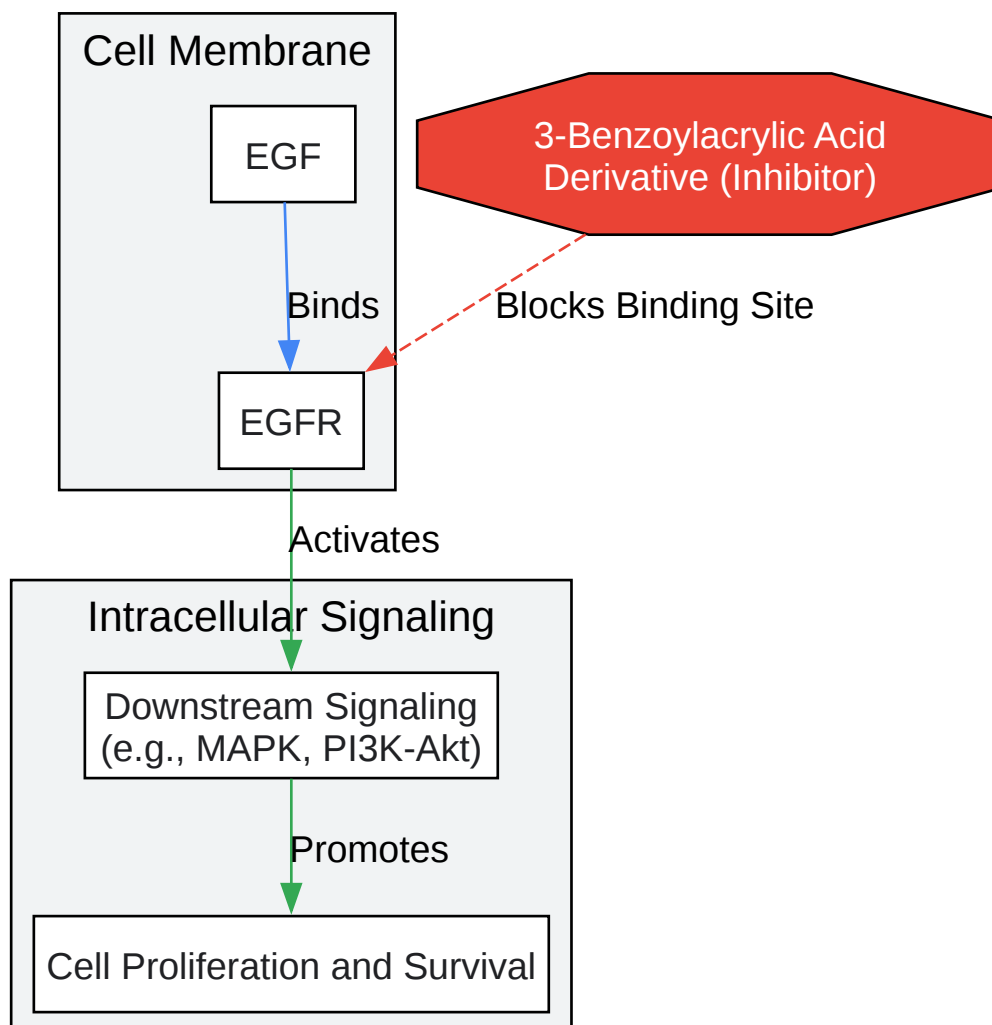
Reactivity and Applications in Drug Development

The chemical structure of **3-Benzoylacrylic acid** makes it a valuable precursor for synthesizing a variety of derivatives.[\[1\]](#) Its functional groups are amenable to reactions such as Michael additions and esterifications.[\[1\]](#)

In the field of drug development, **3-Benzoylacrylic acid** and its derivatives have been investigated for their potential as therapeutic agents. For instance, they have been used as scaffolds for the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer progression.[\[2\]](#) The interaction of such inhibitors with signaling pathways is a key area of research.

Below is a conceptual diagram illustrating the role of an inhibitor derived from **3-Benzoylacrylic acid** in a simplified signaling pathway.

Conceptual EGFR Signaling Pathway Inhibition



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